Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate
Description
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a carbamate derivative featuring a 4,5-dihydroimidazole ring linked to an ethylcarbamate group. This compound is of interest in medicinal and synthetic chemistry due to the imidazole moiety’s role in hydrogen bonding and metal coordination, which can enhance biological activity or catalytic properties.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CWNJYUQRQKBNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Scientific Research Applications of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate
This compound is a chemical compound featuring an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science.
This compound has several scientific research applications:
- Chemistry Used as a building block in the synthesis of more complex molecules.
- Biology Investigated for its potential as an enzyme inhibitor.
- Medicine Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry Utilized in the development of new materials with specific properties.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The imidazole ring can be oxidized to form imidazole N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
- Reduction The carbamate group can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Substitution The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions.
Related Research
Other imidazole derivatives have demonstrated biological activities :
- Antiproliferative Activity Certain 1H-benzimidazole derivatives have shown antiproliferative activity against the MDA-MB-231 cell line .
- Antifungal Activity Some derivatives exhibit moderate antifungal activities toward Candida albicans and Aspergillus niger .
- Antibacterial Activity Some derivatives displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three related carbamate derivatives, focusing on structural variations, synthesis routes, and functional implications.
Structural and Molecular Comparisons
*Estimated based on molecular formula.
Key Observations:
- Functional Groups: The presence of a 4,5-dihydroimidazole (unsaturated) vs. a phenyl-substituted imidazole (aromatic) alters electronic properties.
- Synthetic Utility: Compound 12 serves as an isocyanide intermediate for Ugi-type multicomponent reactions, unlike the target compound, which may prioritize stability over reactivity .
Stability and Commercial Viability
- Storage Conditions: Most analogs lack explicit storage guidelines, though the methyl-substituted derivative (CAS 70984-91-7) is listed without special requirements, suggesting moderate stability .
Research Implications and Gaps
- Biological Activity: The 4,5-dihydroimidazole core in the target compound is understudied compared to aromatic imidazoles. Further research could explore its role in kinase inhibition or antimicrobial activity.
- Synthetic Optimization: demonstrates the utility of microwave-assisted and multicomponent reactions for related carbamates, which could be adapted to improve the target compound’s synthetic yield .
- Data Limitations: Critical data (e.g., crystallographic structures, solubility, toxicity) are absent in the provided evidence, underscoring the need for experimental characterization.
Biological Activity
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole-based compounds, including this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that imidazole derivatives can act against a range of bacterial strains:
- Inhibition Studies : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
A significant case study involved the evaluation of this compound in a preclinical model:
Study Overview :
- Objective : To assess the anticancer efficacy of this compound in vivo.
- Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.
Results :
- The treatment resulted in a significant reduction in tumor volume compared to control groups.
- Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the compound's mechanism as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
